Calpain inhibitor II Calpain inhibitor II N-Acetylleucyl-leucyl-methioninal is a peptide.
Brand Name: Vulcanchem
CAS No.: 110115-07-6
VCID: VC0518023
InChI: InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Molecular Formula: C19H35N3O4S
Molecular Weight: 401.6 g/mol

Calpain inhibitor II

CAS No.: 110115-07-6

Cat. No.: VC0518023

Molecular Formula: C19H35N3O4S

Molecular Weight: 401.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Calpain inhibitor II - 110115-07-6

Specification

Description N-Acetylleucyl-leucyl-methioninal is a peptide.
CAS No. 110115-07-6
Molecular Formula C19H35N3O4S
Molecular Weight 401.6 g/mol
IUPAC Name (2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide
Standard InChI InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1
Standard InChI Key RJWLAIMXRBDUMH-ULQDDVLXSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator